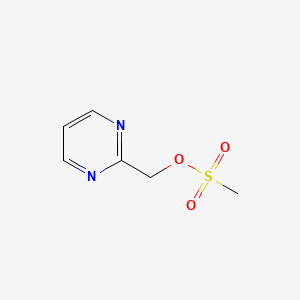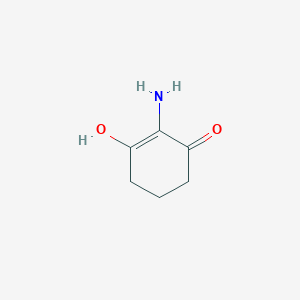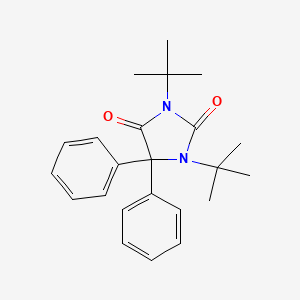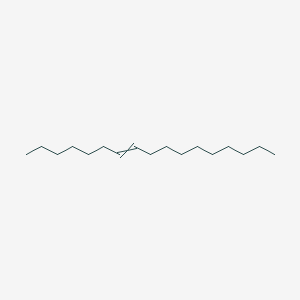
Heptadec-7-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptadec-7-ene is an unbranched seventeen-carbon alkene with one double bond located between the seventh and eighth carbon atoms. Its molecular formula is C17H34 and it has a molecular weight of 238.4519 g/mol . This compound is also known by other names such as (7E)-7-Heptadecene .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Heptadec-7-ene can be synthesized through various methods. One common synthetic route involves the dehydration of heptadecanol using a strong acid like sulfuric acid as a catalyst . Another method includes the hydrogenation of heptadec-7-yne using a palladium catalyst under controlled conditions .
Industrial Production Methods
In industrial settings, this compound is often produced through the cracking of long-chain hydrocarbons derived from petroleum. This process involves breaking down larger molecules into smaller ones using heat and pressure .
Análisis De Reacciones Químicas
Types of Reactions
Heptadec-7-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form heptadecanoic acid using oxidizing agents like potassium permanganate.
Reduction: It can be reduced to heptadecane using hydrogen gas in the presence of a metal catalyst.
Substitution: This compound can undergo halogenation reactions, where halogens like chlorine or bromine are added across the double bond.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Chlorine or bromine in the presence of light or a catalyst.
Major Products Formed
Oxidation: Heptadecanoic acid.
Reduction: Heptadecane.
Substitution: this compound dihalides (e.g., 7,8-dichloroheptadecane).
Aplicaciones Científicas De Investigación
Heptadec-7-ene has various applications in scientific research:
Mecanismo De Acción
The mechanism of action of heptadec-7-ene involves its interaction with specific molecular targets. In biological systems, it acts as a pheromone by binding to olfactory receptors in insects, triggering behavioral responses . In chemical reactions, the double bond in this compound serves as a reactive site for various transformations .
Comparación Con Compuestos Similares
Similar Compounds
Heptadec-1-ene: An unbranched seventeen-carbon alkene with a double bond between the first and second carbon atoms.
Heptadec-8-ene: An unbranched seventeen-carbon alkene with a double bond between the eighth and ninth carbon atoms.
Uniqueness
Heptadec-7-ene is unique due to the position of its double bond, which influences its reactivity and applications. The location of the double bond affects the compound’s chemical behavior and its interaction with biological systems .
Propiedades
Número CAS |
54290-12-9 |
|---|---|
Fórmula molecular |
C17H34 |
Peso molecular |
238.5 g/mol |
Nombre IUPAC |
heptadec-7-ene |
InChI |
InChI=1S/C17H34/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h13,15H,3-12,14,16-17H2,1-2H3 |
Clave InChI |
YIGCKYYSOGYETL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC=CCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



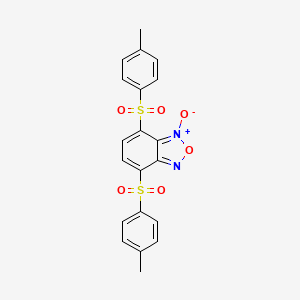
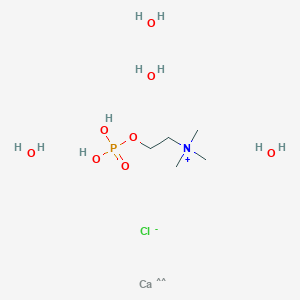

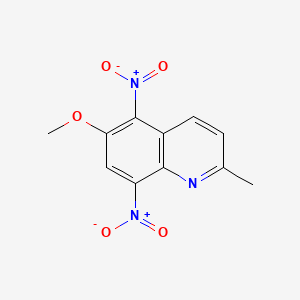
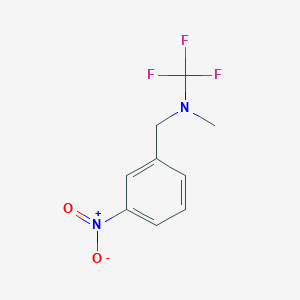
![4-[(1Z)-1-Propen-1-yloxy]aniline](/img/structure/B13961314.png)
![1,1-Dimethylethyl [2-(cyclobutylamino)ethyl]carbamate](/img/structure/B13961321.png)
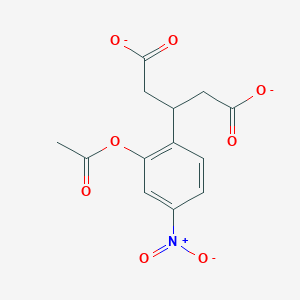
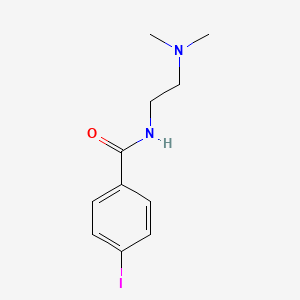
![4-methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B13961336.png)
